8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone
Overview
Description
Kibdelone B is a bioactive heterocyclic polyketide produced by the rare soil actinomycete, Kibdelosporangium speciesKibdelone B is structurally related to other polyketides such as lysolipin and albofungin .
Mechanism of Action
Kibdelone B, also known as 8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone, is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .
Target of Action
It is known that kibdelone b is related to lysolipin and albofungin , which suggests that it may have similar targets and roles.
Mode of Action
The mode of action and pharmacology of Kibdelone B has so far received little attention
Biochemical Pathways
It is known that kibdelone b is a natural aromatic polyketide , suggesting that it may affect pathways related to polyketide synthesis or metabolism.
Result of Action
Kibdelone B exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . It also displays significant antibacterial and nematocidal activity . These effects suggest that Kibdelone B may induce cell death in cancer cells and inhibit the growth of bacteria and nematodes.
Action Environment
Given its solubility properties , the presence of certain solvents in the environment may affect its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kibdelone B involves complex organic reactions. One approach includes the use of a 6π-electrocyclization to construct the highly substituted dihydrophenanthrenol fragment. This is followed by InBr3-promoted lactonization to build the isocoumarin ring, which serves as a precursor for the formation of the isoquinolinone ring. A key DMAP-mediated oxa-Michael/aldol cascade reaction is used to install the tetrahydroxanthone fragment .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for kibdelone B due to its complex structure and the difficulty in synthesizing it in large quantities. Most production is carried out in research laboratories using the synthetic routes mentioned above .
Chemical Reactions Analysis
Types of Reactions: Kibdelone B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Air oxidation and quinone/hydroquinone redox transformations are common.
Reduction: Specific reducing agents are used to convert quinones to hydroquinones.
Substitution: Various nucleophiles can be introduced into the molecule under appropriate conditions.
Major Products: The major products formed from these reactions include different isomers and derivatives of kibdelone B, such as kibdelone A, kibdelone C, and their rhamnosides .
Scientific Research Applications
Kibdelone B has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It exhibits potent cytotoxicity against human tumor cell lines, making it a valuable compound in cancer research. Additionally, kibdelone B displays significant antibacterial and nematocidal activity, which can be explored for developing new antibiotics and antiparasitic agents .
Comparison with Similar Compounds
Kibdelone B is structurally related to other polyketides such as lysolipin and albofungin. it is unique in its potent and selective cytotoxicity against human tumor cell lines. Other similar compounds include:
- Kibdelone A
- Kibdelone C
- Lysolipin
- Albofungin
These compounds share similar structural features but differ in their biological activities and specific molecular targets .
Properties
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKAAIWXVERFW-MZFXBISCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098790 | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-78-5 | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934464-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.